Boc-3,4-dihydroxy-L-phenylalanine Boc-3,4-dihydroxy-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 30033-24-0
VCID: VC20744962
InChI: InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O
Molecular Formula: C14H19NO6
Molecular Weight: 297.3 g/mol

Boc-3,4-dihydroxy-L-phenylalanine

CAS No.: 30033-24-0

Cat. No.: VC20744962

Molecular Formula: C14H19NO6

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Boc-3,4-dihydroxy-L-phenylalanine - 30033-24-0

Specification

CAS No. 30033-24-0
Molecular Formula C14H19NO6
Molecular Weight 297.3 g/mol
IUPAC Name (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1
Standard InChI Key UJEMVSDPTZRTIL-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O

Introduction

Chemical Identity and Structure

Boc-3,4-dihydroxy-L-phenylalanine, also known as N-(tert-Butoxycarbonyl)-3,4-dihydroxy-L-phenylalanine or N-Boc-3,4-dihydroxy-L-phenylalanine, is a chemically protected form of L-3,4-dihydroxyphenylalanine (L-DOPA). The compound is distinguished by its tert-butoxycarbonyl (Boc) group, which shields the amine functionality of the L-DOPA molecule . This strategic modification creates a compound with unique chemical properties and enhanced utility in synthetic applications. The molecular weight of Boc-3,4-dihydroxy-L-phenylalanine is 297.30 g/mol, and it is designated by the CAS number 30033-24-0 . The molecular structure features the characteristic catechol moiety (3,4-dihydroxyphenyl group) attached to the alanine backbone, with the amino group protected by the Boc protecting group.

Chemical Properties

The chemical properties of Boc-3,4-dihydroxy-L-phenylalanine derive from its unique structural elements, including the catechol group and the Boc-protected amine. The compound exhibits distinct reactivity patterns compared to unprotected L-DOPA, particularly in terms of stability and solubility. The Boc protecting group significantly alters the compound's behavior in various chemical environments, making it particularly suitable for controlled peptide synthesis reactions. The catechol moiety retains its characteristic reactivity, including susceptibility to oxidation, which must be considered during handling and storage of this compound.

Structural Comparison to L-DOPA

While L-DOPA (3,4-dihydroxy-L-phenylalanine) serves as a precursor of dopamine and functions as an intermediate in the biosynthesis of catecholamines (norepinephrine, epinephrine) and melanin , its Boc-protected derivative has distinctly different applications. The following table compares the key structural and functional differences between L-DOPA and Boc-3,4-dihydroxy-L-phenylalanine:

PropertyL-DOPABoc-3,4-dihydroxy-L-phenylalanine
Molecular FormulaC9H11NO4C14H19NO6
Molecular Weight197.19 g/mol297.30 g/mol
Amine GroupFree (-NH2)Protected with Boc group
Primary FunctionNeurotransmitter precursorPeptide synthesis building block
SolubilitySlightly soluble in waterLimited water solubility due to Boc group
StabilityProne to oxidationEnhanced stability due to amine protection

Mechanism of Action in Synthetic Applications

The mechanism of action of Boc-3,4-dihydroxy-L-phenylalanine in synthetic processes leverages the Boc group's ability to withstand acidic conditions, allowing for sequential peptide elongation without undesired side reactions . This specificity is particularly advantageous in solid-phase peptide synthesis (SPPS), where the Boc group's stability under certain conditions facilitates the precise assembly of peptide chains. The Boc protecting group effectively prevents the formation of unwanted peptide bonds during synthesis, allowing for controlled and directional peptide elongation.

Protection-Deprotection Strategy

In peptide synthesis, the Boc group serves as a temporary shield for the reactive amine group. This protection is crucial during the coupling of amino acids, preventing undesired reactions and ensuring the formation of the correct peptide bonds. The Boc group can be selectively removed under specific conditions, typically using trifluoroacetic acid (TFA), without affecting other functional groups within the peptide structure. This selective deprotection enables the step-wise construction of complex peptides with precise sequence control, making Boc-3,4-dihydroxy-L-phenylalanine an invaluable tool in peptide chemistry.

Orthogonal Protection Strategies

The use of Boc-3,4-dihydroxy-L-phenylalanine allows for orthogonal protection strategies in peptide synthesis, where different protecting groups can be selectively removed under different conditions. This orthogonality is essential for the synthesis of complex peptides containing multiple reactive functional groups. The Boc group's compatibility with various other protecting groups makes Boc-3,4-dihydroxy-L-phenylalanine a versatile building block in sophisticated synthetic schemes requiring precise control over multiple functional groups.

Applications in Peptide Chemistry

Boc-3,4-dihydroxy-L-phenylalanine serves as a critical building block in the synthesis of biologically relevant peptides and proteins, enabling researchers to explore a vast array of biological processes and mechanisms . Its role is instrumental in advancing the field of peptide chemistry, contributing to the development of novel peptides with potential applications in various research domains.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Boc-3,4-dihydroxy-L-phenylalanine provides a protected form of L-DOPA that can be incorporated into growing peptide chains. The Boc protection strategy allows for the sequential addition of amino acids to a solid support, with controlled deprotection steps between additions. This methodology enables the efficient synthesis of complex peptides containing the catechol functionality, which is important for various biological activities, including neurotransmitter signaling and adhesive properties.

Development of Bioactive Peptides

Researchers utilize Boc-3,4-dihydroxy-L-phenylalanine to create peptides with specific biological activities. The incorporation of the catechol moiety from L-DOPA into peptides can confer unique properties, such as enhanced cell adhesion, metal chelation capability, or specific receptor interactions. These peptides have potential applications in areas such as drug delivery, biomaterials development, and neurological research. The protected form of L-DOPA allows for its precise positioning within peptide sequences, enabling structure-activity relationship studies and the optimization of bioactive properties.

Research Applications and Significance

The significance of Boc-3,4-dihydroxy-L-phenylalanine extends beyond its synthetic utility to include diverse research applications across biochemistry, neuroscience, and medicinal chemistry. This protected amino acid derivative enables investigations that would otherwise be challenging due to the reactivity of unprotected L-DOPA.

Neuroscience Research

In neuroscience research, peptides containing L-DOPA residues are valuable tools for studying dopaminergic systems and developing potential treatments for neurological disorders. Boc-3,4-dihydroxy-L-phenylalanine enables the controlled synthesis of such peptides, facilitating studies on neurotransmitter function, receptor interactions, and potential therapeutic interventions. The precisely positioned L-DOPA residues in synthetic peptides can serve as probes for investigating various aspects of neuronal signaling and function.

Biomaterials Development

The catechol functionality of L-DOPA is known for its adhesive properties, inspired by marine mussels' ability to adhere to various surfaces. Boc-3,4-dihydroxy-L-phenylalanine allows for the incorporation of this adhesive moiety into synthetic peptides and materials with controlled architecture. These materials have potential applications in tissue engineering, wound healing, and biomedical adhesives. The protected form of L-DOPA ensures that the catechol groups remain intact during synthesis and can be revealed at appropriate stages of material assembly.

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